Lyngbic acid

Description

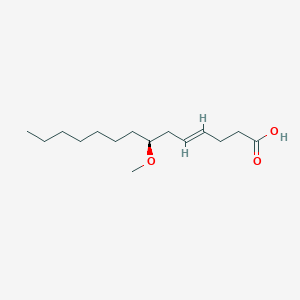

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28O3 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

(E,7S)-7-methoxytetradec-4-enoic acid |

InChI |

InChI=1S/C15H28O3/c1-3-4-5-6-8-11-14(18-2)12-9-7-10-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7+/t14-/m0/s1 |

InChI Key |

DHIPOEWPWSLXNL-KGXGESDWSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)O)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)O)OC |

Synonyms |

7S-methoxytetradec-4(E)-enoic acid lyngbic acid |

Origin of Product |

United States |

Origin and Biosynthetic Pathways

Producer Organisms and Environmental Sources

Marine Cyanobacteria Genera (e.g., Lyngbya majuscula, Moorea producens, Okeania hirsuta, Oscillatoria spp., Hormoscilla spp.)

Lyngbic acid and its derivatives are synthesized by a range of filamentous marine cyanobacteria. Historically, many of these organisms were grouped under the single genus Lyngbya, but phylogenetic revisions have led to the description of several new genera that are now recognized as significant producers. encyclopedia.pub

Lyngbya majuscula : This species is a well-documented source of this compound. si.edu Collections of L. majuscula from diverse locations, including the Dry Tortugas, Florida, and other Caribbean sites, have yielded this compound and related malyngamides. si.eduresearchgate.net

Moorea producens : Previously classified as a chemotype of L. majuscula, Moorea producens is a prolific producer of bioactive compounds. encyclopedia.pubmdpi.com this compound was notably purified from a collection of M. producens from the Red Sea. encyclopedia.pubmdpi.com This species is known to produce a variety of malyngamides which are amides of this compound. researchgate.netnih.gov

Okeania hirsuta : This marine cyanobacterium is another significant producer of related metabolites. oup.comoup.com While it produces a vast array of secondary metabolites, the biosynthetic pathway for type A malyngamides, which contain the this compound tail, has been discovered in its genome. nih.govresearchgate.netnii.ac.jp

Oscillatoria spp. : The genus Oscillatoria is also known to produce this compound. ebi.ac.uk An environmental assemblage containing Oscillatoria sp. was identified as a source of the compound. ebi.ac.uk Furthermore, other modified fatty acids with antimicrobial properties have been isolated from species like Oscillatoria acuminata and Oscillatoria subuliformis. mdpi.com

Hormoscilla spp. : This genus is a known producer of various bioactive compounds, including halogenated compounds and peptides. researchgate.netuobasrah.edu.iqresearchgate.netasm.org this compound has been isolated from an environmental assemblage that included Hormoscilla spp. ebi.ac.uk

Dapis spp. : A more recently described genus, Dapis, has also been identified as a producer of this compound. The presence of this and other antibacterial compounds is thought to be an ecological adaptation for the genus. researchgate.net

Table 1: Primary Producer Organisms of this compound

| Genus | Species / Type | Notable Findings |

|---|---|---|

| Lyngbya | majuscula | A well-established source, with this compound isolated from collections in Florida and the Caribbean. si.edunih.gov |

| Moorea | producens | A prolific producer of malyngamides containing the this compound moiety; originally isolated from a Red Sea specimen. researchgate.netencyclopedia.pubmdpi.com |

| Okeania | hirsuta | The biosynthetic gene cluster for malyngamides, which include a this compound tail, has been identified in this genus. nih.govresearchgate.net |

| Oscillatoria | spp. | Confirmed as a producer of this compound from environmental assemblages. ebi.ac.uk |

| Hormoscilla | spp. | Isolated from an assemblage containing this genus; known for producing various bioactive metabolites. ebi.ac.ukuobasrah.edu.iqresearchgate.net |

Ecological Habitats and Assemblages

The cyanobacteria that synthesize this compound are predominantly found in tropical and subtropical marine environments. mdpi.com They often form benthic assemblages or dense mats in these warm, shallow waters. These mats represent complex microbial communities where the production of bioactive compounds like this compound likely plays a significant ecological role, possibly in chemical defense against predators or competitors. jst.go.jp The production of such compounds is considered an evolutionary survival strategy for these organisms. encyclopedia.pub For example, the presence of this compound and other antibacterial compounds on the surfaces of Dapis species may explain their relatively clean surfaces, free from fouling organisms. researchgate.net

Biosynthetic Precursors and Enzymatic Machinery

The creation of this compound is a complex process involving a hybrid biosynthetic pathway that combines elements of both fatty acid synthesis and polyketide synthesis.

Fatty Acid Derivation and Initiation

The biosynthesis of the this compound backbone is initiated with a fatty acid. While this compound itself is a C14 fatty acid derivative, the biosynthesis of related malyngamides in Okeania hirsuta has been shown to start with an octanoate (B1194180) (C8) moiety. nih.gov This starter unit is transferred to the first polyketide synthase module to begin the chain elongation process. nih.gov The biosynthesis of fatty acids in bacteria typically starts with acetyl-CoA, which is carboxylated to malonyl-CoA, the building block for chain extension. libretexts.org

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Pathway Involvement

This compound is the polyketide portion of larger hybrid molecules known as malyngamides, which are synthesized by large, modular enzymes called Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). nih.govresearchgate.net These biosynthetic gene clusters (BGCs) are organized groups of genes that code for the machinery needed to produce these complex natural products. nih.gov

The PKS modules are responsible for building the carbon chain of this compound. nih.gov They do this by sequentially adding two-carbon units, typically derived from malonyl-CoA. wikipedia.org The NRPS modules are responsible for incorporating amino acids, which are then linked to the this compound tail to form the final malyngamide structure. nih.govescholarship.org The discovery of the malyngamide biosynthetic pathway in Okeania revealed a 62-68 kb PKS/NRPS gene cluster responsible for its production. nih.govresearchgate.net

Specific Enzymatic Domains and Their Functions

Each PKS module is composed of several enzymatic domains that carry out specific chemical reactions. The precise combination of these domains dictates the final structure of the polyketide chain. wikipedia.org

Ketoreductase (KR) : This domain reduces a β-keto group to a β-hydroxy group. wikipedia.orgebi.ac.uk This is a critical step in forming the hydroxyl group that is subsequently methylated in this compound.

O-Methyltransferase (OMT) : An O-methyltransferase domain is responsible for adding a methyl group to the hydroxyl group at the C-7 position, a defining feature of this compound. nih.govescholarship.org

Dehydratase (DH) : This domain removes a water molecule, creating a double bond. wikipedia.org In the this compound pathway, a DH domain acts after a KR domain to generate the characteristic trans double bond at the C-4 position. nih.govescholarship.org

Enoylreductase (ER) : The ER domain reduces a carbon-carbon double bond to a single bond, resulting in a saturated carbon chain. wikipedia.org This domain is used in specific modules of the biosynthetic pathway to create the fully saturated portions of the fatty acid tail. nih.govescholarship.org

The assembly line-like nature of the PKS system, with its specific arrangement of these catalytic domains, ensures the precise construction of the this compound molecule. nih.govescholarship.org

Table 2: Key Enzymatic Domains in this compound Biosynthesis

| Enzymatic Domain | Abbreviation | Function in Pathway |

|---|---|---|

| Ketoreductase | KR | Reduces a keto group, forming a hydroxyl intermediate. wikipedia.orgebi.ac.uk |

| O-Methyltransferase | OMT | Methylates the C-7 hydroxyl group. nih.govescholarship.org |

| Dehydratase | DH | Eliminates water to form a double bond (e.g., at C-4/C-5). wikipedia.org |

Acyl Carrier Protein (ACP) and Substrate Transfer Mechanisms (e.g., LipM-like Octanoyltransferase)*

The biosynthesis of complex natural products like lyngbyic acid relies on a precisely coordinated molecular assembly line. Central to this process is the Acyl Carrier Protein (ACP), a small but vital cofactor in both fatty acid and polyketide biosynthesis. plos.org The ACP acts as a shuttle, carrying the growing molecular chain to different enzymatic stations within the biosynthetic machinery. plos.org This is accomplished through a flexible phosphopantetheine prosthetic group, which is post-translationally attached to a serine residue of the apo-ACP, converting it into the active "holo" form. plos.org The growing acyl chain is bound to the ACP via a thioester bond, a high-energy linkage that facilitates the transfer of the chain between enzymes. plos.org

Substrate transfer mechanisms are critical for loading the initial building blocks and extending the acyl chain on the ACP. A key example of such a mechanism involves enzymes like octanoyltransferases. While E. coli uses the LipB octanoyltransferase, other bacteria, including firmicutes and cyanobacteria, utilize a different family of enzymes known as LipM-like octanoyltransferases. nih.gov These enzymes catalyze the transfer of an octanoyl moiety from an octanoyl-ACP to the lipoyl domains of other enzymes. nih.gov The LipM reaction proceeds through a thioester-linked acyl-enzyme intermediate, highlighting a conserved catalytic strategy despite the lack of sequence similarity to LipB. nih.gov This type of specific acyltransferase ensures that the correct starter or extender units are loaded onto the ACP, dictating the final chemical structure of the natural product being synthesized.

Genetic Basis of Biosynthesis (Biosynthetic Gene Clusters - BGCs)*

The genetic blueprint for the production of lyngbyic acid and related compounds is encoded within a dedicated segment of the cyanobacterium's genome known as a Biosynthetic Gene Cluster (BGC). encyclopedia.pub These clusters are contiguous sets of genes that code for all the necessary enzymatic machinery, including the core synthases and tailoring enzymes, required to produce a specific secondary metabolite. encyclopedia.pubmdpi.com The organization of genes within the BGC often shows co-linearity, where the sequence of genes and their functional domains corresponds to the sequence of chemical reactions in the biosynthetic assembly. mdpi.com

In the case of compounds structurally related to lyngbyic acid, such as lyngbyatoxin, the BGC is a hybrid system containing genes for both Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). For example, the lyngbyatoxin (ltx) BGC from Lyngbya majuscula spans approximately 11.3 kilobase pairs and includes key genes such as ltxA, which codes for a two-module NRPS, and other genes encoding tailoring enzymes like a P450 monooxygenase (ltxB) and a prenyltransferase (ltxC). nih.gov The modular nature of NRPS and PKS enzymes is fundamental. Each module is responsible for the incorporation of a specific amino acid or acetate-derived unit, respectively, into the growing molecular chain. researchgate.net The specific number and arrangement of these modules within the genes of the BGC directly determine the structure, size, and complexity of the final natural product.

Ecological Roles and Chemical Ecology

Defensive Allelochemical Properties against Competing Organisms*

In the competitive marine environment, sessile organisms like cyanobacteria rely on chemical defense mechanisms to survive. longdom.orgmdpi.com Allelopathy, the production of chemical compounds (allelochemicals) that influence the growth, survival, and reproduction of other organisms, is a key defensive strategy. nih.govmdpi.com These bioactive compounds can be released into the surrounding environment to inhibit the growth of competing species, such as other microalgae or bacteria, thereby securing resources and space. nih.govencyclopedia.pub

Fatty acids and their derivatives are well-documented allelochemicals produced by microalgae for defense. encyclopedia.pub By interfering with vital physiological processes like germination, cell division, and nutrient uptake in target organisms, these compounds can alter the composition and structure of the local microbial community. nih.govresearchgate.net This chemical warfare helps the producing organism to establish dominance and successfully fend off competitors in its immediate vicinity. nih.govmdpi.com The production of such defensive metabolites is a crucial aspect of the chemical ecology of marine cyanobacteria. mdpi.com

Role in Microbial Biofilm Inhibition and Quorum Sensing Modulation in Marine Environments*

Lyngbyoic acid plays a significant role in microbial chemical ecology by interfering with bacterial communication, a process known as quorum sensing (QS). nih.govcapes.gov.brnih.gov Quorum sensing allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production. capes.gov.brmdpi.com By disrupting these signaling pathways, organisms can gain a competitive advantage. mdpi.com

Lyngbyoic acid has been identified as a potent quorum sensing inhibitor (QSI). capes.gov.brnih.govresearchgate.net Research has shown that it specifically targets the LasR receptor in the opportunistic pathogen Pseudomonas aeruginosa. capes.gov.brnih.gov The LasR receptor is a key regulator in the acyl-homoserine lactone (AHL) mediated QS system of this bacterium. capes.gov.br By interfering with this receptor, lyngbyoic acid can significantly reduce the production of key virulence factors, including the enzyme elastase (LasB) and the pigment pyocyanin (B1662382), at both the protein and transcript levels. capes.gov.brnih.gov

The inhibition of quorum sensing is directly linked to the prevention of microbial biofilm formation. frontiersin.orgnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which protect them from environmental stressors and antimicrobial agents. frontiersin.orgnih.gov Since QS signaling often triggers the switch to a biofilm lifestyle, compounds like lyngbyic acid that block these signals can effectively prevent bacteria from establishing these resilient communities. researchgate.netnih.gov This anti-biofilm activity is a critical defensive mechanism in marine environments, preventing the colonization of the cyanobacterium's surface by competing microbes. researchgate.net

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Structural Determination

The elucidation of lyngbic acid's structure is a process that pieces together data from multiple spectroscopic sources. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble the structural puzzle of this compound.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals. mpg.de For instance, a terminal methyl group (H-14') appears as a triplet at approximately 0.88 ppm. mpg.de A complex multiplet around 1.27 ppm corresponds to the protons of several methylene (B1212753) groups (H-9' to H-13') in the long aliphatic chain. mpg.de Other key signals include multiplets for the methylene groups adjacent to the double bond and the methoxy (B1213986) group (H-6', H-8'), as well as those alpha to the carbonyl group (H-2' and H-3'). mpg.de The olefinic protons (H-4' and H-5') resonate around 5.49 ppm, and the proton at the stereocenter bearing the methoxy group (H-7') appears as a triplet around 3.15 ppm. mpg.de A sharp singlet at approximately 3.32 ppm is indicative of the methoxy group protons (H-15'). mpg.de

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-14' | 0.88 | t | 6.9 |

| H-9' to H-13' | 1.27 | m | |

| H-8' | 1.42 | m | |

| H-6' | 2.19 | m | |

| H-2' | 2.36 | m | |

| H-3' | 2.42 | d | 5.9 |

| H-7' | 3.15 | t | 5.8 |

| H-15' (OCH₃) | 3.32 | s | |

| H-4', H-5' | 5.49 | m |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks. kau.edu.saemerypharma.com For this compound, COSY spectra would show correlations between the protons of the long alkyl chain, helping to piece together the spin systems. kau.edu.saresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). kau.edu.saemerypharma.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum based on their attached protons. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. kau.edu.sablogspot.com HMBC is particularly powerful for connecting different fragments of the molecule, such as linking the fatty acid chain to the carbonyl group and identifying quaternary carbons. kau.edu.saemerypharma.com

TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This can be useful for identifying all the protons belonging to a particular structural fragment. creative-biostructure.commdpi.com

Through the combined analysis of these 2D NMR spectra, the planar structure of this compound can be meticulously assembled. mpg.dekau.edu.sa

1D NMR Techniques (e.g., 1H, 13C NMR)

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the molecular formula. kau.edu.saescholarship.org Techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or High-Resolution Tandem Mass Spectrometry (HRMS/MS) are used to analyze this compound. mpg.dekau.edu.sa For example, a protonated molecule [M+H]⁺ peak in the HRMS spectrum can confirm the molecular formula of this compound as C₁₅H₂₈O₃. mpg.de Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments. researchgate.net

Integrated Spectroscopic Data Analysis and Problem-Solving Strategies

The definitive structure of this compound is not determined by a single spectroscopic method but by the careful integration of all the collected data. openreview.net The process involves:

Determining the molecular formula from HRMS data. kau.edu.sa

Identifying functional groups and the types of protons and carbons from 1D NMR spectra. mpg.de

Assembling molecular fragments using COSY and TOCSY data to connect neighboring protons. creative-biostructure.commdpi.com

Linking these fragments and assigning quaternary carbons using HMBC correlations. kau.edu.sa

Confirming the assignments of protonated carbons with HSQC data. magritek.com

This integrated approach allows for the unambiguous elucidation of the planar structure of this compound. researchgate.netbruker.com Furthermore, the stereochemistry, particularly the configuration of the double bond and the stereocenter at C-7, is often determined by analyzing coupling constants in the NMR spectra and by comparing optical rotation values with known standards. nih.govkau.edu.sa For instance, a large coupling constant (around 15 Hz) for the olefinic protons confirms an E geometry for the double bond. nih.gov The absolute configuration at C-7 is often established by chemical degradation to the parent fatty acid and comparison of its properties with authentic samples. nih.gov

Stereochemical Assignment and Absolute Configuration Determination

The definitive stereochemical structure of this compound has been established through a combination of enantioselective synthesis, advanced spectroscopic analysis, and chemical degradation of related natural products. These methods have been crucial in unambiguously assigning the absolute configuration of its stereocenters and the geometry of its double bond.

Enantioselective Synthesis for Confirmation of Absolute Stereochemistry

The absolute stereochemistry of this compound has been confirmed through its total synthesis. Various enantioselective strategies have been employed to prepare the molecule and its stereoisomers, allowing for direct comparison with the natural product. One reported asymmetric total synthesis utilizes a Keck allylation of octanal (B89490) to establish the chiral center. nih.gov Another approach to obtaining enantiopure this compound involves the ring-opening of a chiral epoxide or lipase (B570770) resolution. nih.gov

For instance, the synthesis of nonracemic (S)-lyngbic acid commenced with the asymmetric allylation of octanal, which produced the precursor alcohol with a high enantiomeric ratio (greater than 95:5 er). nih.gov This alcohol was then converted through a series of steps, including methylation and oxidative cleavage, into the target this compound. nih.gov The synthesis of both the (S) and (R) enantiomers of this compound and their subsequent use in the synthesis of more complex natural products, such as the hermitamides, has served to confirm the configuration of the remote stereocenter bearing the methoxy group. nih.gov The development of catalytic, enantioselective methods is a key strategy for accessing versatile chiral building blocks like this compound without relying on stoichiometric chiral auxiliaries. chemrxiv.org

Spectroscopic Approaches for Stereochemical Elucidation (e.g., NOE/ROE Correlations)

Spectroscopic methods are fundamental to the structural elucidation of this compound and the larger molecules it constitutes. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are routinely used to piece together the planar structure. mdpi.commpg.de For example, detailed 2D NMR analysis, including COSY, HSQC, and HMBC data, was used to confirm the presence of the 7-methoxytetradec-4(E)-enoic acid (this compound) moiety within various natural products. mdpi.com

While Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) correlations are more commonly applied to determine the relative stereochemistry of the complex amine portions of malyngamides, these techniques are also crucial for confirming geometric isomerism within the this compound fragment. nih.govescholarship.org For instance, in the structural elucidation of malyngamide derivatives, NOE/ROE correlations were used to establish the geometry of olefins within the molecule. nih.govescholarship.org Specifically, an NOE correlation between a vinyl proton and an adjacent methylene group (H-6) helped establish the E-geometry of the C-7 olefin in one such derivative. escholarship.org

Configuration of Stereocenters (e.g., 7(S)-Methoxy Group)

This compound is characterized by a single stereocenter at the C-7 position, which bears a methoxy group. The predominant natural form is the (S)-enantiomer, designated as (4E,7S)-7-methoxytetradec-4-enoic acid. ontosight.aisi.eduencyclopedia.pub The absolute configuration of this stereocenter has been rigorously determined.

One common method involves the chemical degradation of a larger natural product containing the this compound unit. For example, base hydrolysis of malyngamide K was performed to yield the fatty acid portion, which was identified as 7(S)-methoxytetradec-4-(E)-enoic acid based on its identical properties, including optical rotation, to previously reported data. mpg.de Similarly, the 7'S configuration was established for other malyngamides by hydrolyzing the amide bond and comparing the optical rotation of the resulting this compound with the known value for the (S)-enantiomer ([α]D −10.8 compared to a literature value of [α]D −11.1). mdpi.com In some cases, the configuration was confirmed by a relay synthesis of the parent natural products starting from (S)-lyngbic acid that had been co-isolated with them. nih.gov While the 7(S) configuration is most common, the 7(R) epimer has also been found in nature, for instance as part of the structure of Malyngamide X. mpg.denih.gov

Geometric Isomerism of Double Bonds (e.g., 4(E)-Enoic Configuration)

This compound contains a disubstituted double bond between carbons C-4 and C-5. The geometry of this olefin has been consistently determined to be trans or E. ontosight.aisi.eduencyclopedia.pub This assignment is primarily based on ¹³C NMR chemical shift data. The chemical shifts of the allylic carbons C-3' (δC ≈ 28.7 ppm) and C-6' (δC ≈ 36.3 ppm) are characteristic of a trans (E) double bond configuration. mdpi.com This method of comparing ¹³C NMR shifts with those of other known malyngamides has been widely used to confirm the 4(E)-enoic geometry. mdpi.comnih.gov In some studies, the assignment was further supported by the large coupling constant (³J(H,H) ≈ 15.3 Hz) observed between the vinylic protons H-4 and H-5 in the ¹H NMR spectrum, which is typical for a trans arrangement. escholarship.org

Data Tables

Table 1: Spectroscopic Data for (7S,4E)-7-Methoxytetradec-4-enoic acid (this compound)

| Position | ¹H NMR (CDCl₃) δ [ppm] (J [Hz]) | ¹³C NMR (CDCl₃) δ [ppm] |

| 1 | - | 176.8 |

| 2 | 2.36 (m) | 34.3 |

| 3 | 2.42 (d, J = 5.9) | 28.7 |

| 4 | 5.49 (m) | 128.3 |

| 5 | 5.49 (m) | 130.7 |

| 6 | 2.19 (m) | 36.3 |

| 7 | 3.15 (quin, J = 5.8) | 80.7 |

| 8 | 1.42 (m) | 34.1 |

| 9 | 1.27 (m) | 25.4 |

| 10 | 1.27 (m) | 29.6 |

| 11 | 1.27 (m) | 31.8 |

| 12 | 1.27 (m) | 22.7 |

| 13 | 1.27 (m) | 14.1 |

| 14 | 0.88 (t, J = 6.9) | - |

| OMe | 3.32 (s) | 56.5 |

| Note: NMR data can vary slightly depending on the solvent and instrument frequency. Data compiled from sources. nih.govmdpi.commpg.de |

Synthetic Chemistry and Analog Development

Total Synthesis Approaches

Various strategies have been employed to achieve the total synthesis of lyngbic acid, focusing on efficiency, stereocontrol, and conciseness.

Establishing the chiral center at C-7 with the correct (S)-configuration is a critical step in the total synthesis of this compound. Several asymmetric methods have been successfully applied.

One prominent strategy involves the asymmetric allylation of an aldehyde. For instance, the Keck asymmetric allylation of octanal (B89490) has been utilized to generate the required stereocenter. nih.gov A related and frequently used method is the asymmetric allylation of octanal with allyltributylstannane, mediated by a titanium-BINOL (1,1'-bi-2-naphthol) complex. nih.govnih.govacs.org This approach effectively creates the homoallylic alcohol precursor to this compound, with one report noting its formation in 40% yield and an enantiomeric ratio greater than 95:5. nih.gov Another variation employs a camphor-derived homoallylic alcohol to facilitate an allyl transfer, leading to enantiomerically enriched starting materials for the synthesis. researchgate.net

An alternative asymmetric strategy moves away from allylation reactions. One such route employs a Noyori asymmetric transfer hydrogenation of a commercial β-keto ester. nih.gov This step is followed by a decarboxylative cross-coupling to yield this compound with excellent stereoselectivity, achieving a reported E/Z ratio of over 20:1 and approximately 98% enantiomeric excess (ee). nih.gov

The construction of the E-configured olefin in the this compound backbone is another key challenge. The Johnson-Claisen rearrangement has proven to be a highly effective and stereospecific method for this transformation. nih.gov In this reaction, an allylic alcohol intermediate is treated with trimethylorthoacetate in the presence of a catalytic amount of propionic acid, which reliably forms the methyl ester of this compound with the desired E-olefin geometry. nih.gov

Other olefination methods have also been reported. The Julia-Lythgoe olefination, for example, was used to couple an alkyl sulfone with an aldehyde, providing the corresponding olefin exclusively with E-geometry. nih.gov More recently, decarboxylative alkenylation has been presented as a powerful method for stereospecific olefin installation, delivering this compound with a high selectivity of >20:1 E/Z. nih.gov This method is noted for separating the carbon-carbon bond-forming event from the stereochemical outcome of the olefin, allowing the geometry of the alkenyl-organometallic reagent to directly control the product's geometry without isomerization. nih.gov

Homologation, the process of extending a carbon chain, is central to connecting the different fragments of this compound. Olefin cross-metathesis has emerged as a particularly powerful and concise technique. nih.gov The synthesis of this compound has been achieved through a cross-metathesis reaction between 4-methoxyundec-1-ene and a coupling partner like 4-pentenoic acid. acs.orgresearchgate.net This reaction proceeds smoothly to furnish the target molecule in good yields and with very high E-selectivity. researchgate.net The Arndt-Eistert homologation, a classic method for one-carbon chain extension of carboxylic acids, has also been noted in the synthesis of related natural products, highlighting its utility in the field. nih.gov

Efforts have been made to develop highly efficient and concise syntheses of this compound. One innovative approach utilized a silicon-centered tetrafunctionalized reagent to streamline the synthesis. imperial.ac.uk Routes based on cross-metathesis are also noted for their conciseness. researchgate.net One such synthesis was completed in just three steps. nih.gov A four-step longest linear sequence was reported for the total synthesis of hermitamides A and B, which proceeds via this compound as a key intermediate. acs.org

Homologation Techniques (e.g., Cross Metathesis)

Diverted Total Synthesis (DTS) and Library Generation for Structural Space Exploration

Diverted total synthesis (DTS) is a powerful strategy that modifies a synthetic route to produce analogs of a natural product, rather than the natural product itself. wikipedia.org This approach is instrumental in exploring the structural requirements for biological activity and developing new therapeutic agents. wikipedia.orgrsc.org

In the context of this compound and related molecules, DTS has been used to generate libraries of analogs to build structure-activity relationship (SAR) profiles. nih.govresearchgate.net For example, a library of 16 analogs of the antibiotic promysalin was created using DTS. nih.gov This study involved synthesizing specific derivatives of a dehydroproline heterocycle to probe the importance of a hydrogen-bonding network for bioactivity. nih.gov The flexibility of DTS allows for the strategic modification of intermediates to explore chemical space, which can lead to the identification of the key pharmacophore responsible for a molecule's function. rsc.orgnih.gov

Synthesis of this compound Derivatives and Chimeric Analogs (e.g., Hermitamides, Promysalin Derivatives)

The availability of synthetic this compound has enabled the synthesis of its naturally occurring derivatives and novel chimeric analogs. The hermitamide lipopeptides are prime examples. Hermitamides A and B are synthesized by coupling this compound with phenylethylamine and tryptamine, respectively. nih.gov This amidation is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govacs.org

An alternative route to hermitamide derivatives involves performing the cross-metathesis on a precursor that already contains the amide bond. researchgate.net For example, the reaction between 4-methoxyundec-1-ene and the appropriate amide of pent-4-enoic acid can directly yield the hermitamide product. researchgate.net

Furthermore, the principles of DTS have been used to create chimeric molecules to probe biological function. In one study, the acid fragment of promysalin was appended to this compound. nih.gov The resulting chimeric analog was found to be devoid of the antibacterial activity seen in promysalin, providing valuable insight into the specific structural features required for its biological action. nih.govresearchgate.net

Investigation of Biological Activities and Molecular Mechanisms Non Human & in Vitro Focus

Antimicrobial Spectrum and Mechanistic Insights

Lyngbic acid, a fatty acid produced by the marine cyanobacterium Lyngbya majuscula, has demonstrated a range of antimicrobial activities against various microorganisms. mdpi.comresearchgate.net Its efficacy is particularly notable against certain Gram-positive bacteria, mycobacteria, and marine fungi.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

This compound has shown antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. mdpi.comresearchgate.net While some studies describe the activity as low or weak, it nonetheless contributes to the broader antimicrobial profile of this natural compound. researchgate.net The presence of a terminal free carboxylic acid moiety is suggested to be important for its antibacterial effects. researchgate.net

Interactive Data Table: Antibacterial Activity of this compound

| Bacterial Species | Type | Activity Level |

| Staphylococcus aureus | Gram-Positive | Low to Moderate mdpi.comresearchgate.net |

| Bacillus subtilis | Gram-Positive | Low to Moderate mdpi.comresearchgate.net |

Activity against Mycobacteria (e.g., Mycobacterium tuberculosis H37Rv)

Research has highlighted this compound's significant inhibitory activity against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net At a concentration of 12.5 μg/mL, it was reported to cause 65% inhibition of the pathogen's growth in vitro. researchgate.net This level of activity was found to be higher than that of other compounds, such as malyngamides, isolated from the same cyanobacterial source, again suggesting the crucial role of the terminal free carboxylic acid for antimycobacterial action. researchgate.net

Interactive Data Table: Antimycobacterial Activity of this compound

| Mycobacterial Species | Strain | Concentration | Inhibition |

| Mycobacterium tuberculosis | H37Rv | 12.5 μg/mL | 65% researchgate.net |

Antifungal Activity against Marine Fungi (e.g., Fusarium sp., Lindra thalassiae, Dendryphiella salina)

This compound has demonstrated notable antifungal properties against several species of marine fungi. mdpi.comresearchgate.net Studies have shown that at a concentration of 4 μM, it can completely inhibit the growth of Fusarium sp., Lindra thalassiae, and Dendryphiella salina. researchgate.net This broad-spectrum antifungal capability suggests a potential ecological role in defending the producing cyanobacterium from fungal pathogens. researchgate.net

Interactive Data Table: Antifungal Activity of this compound

| Fungal Species | Type | Concentration for Complete Inhibition |

| Fusarium sp. | Marine Fungus | 4 μM researchgate.net |

| Lindra thalassiae | Marine Fungus | 4 μM researchgate.net |

| Dendryphiella salina | Marine Fungus | 4 μM researchgate.net |

Specificity and Limitations against Gram-Negative Bacteria

The antimicrobial activity of this compound appears to be more specific, with limited efficacy reported against Gram-negative bacteria. mdpi.com While detailed studies on a wide range of Gram-negative species are not extensively documented, the available information suggests a lower level of activity compared to its effects on Gram-positive bacteria and mycobacteria.

Anti-Virulence and Quorum Sensing Modulation

Beyond direct antimicrobial action, this compound has been found to interfere with bacterial communication systems known as quorum sensing (QS), which regulate virulence in many pathogenic bacteria. mdpi.comnih.govnih.gov

Interference with Quorum Sensing (QS) Signaling Pathways (e.g., CqsS-mediated in Vibrio harveyi, LasR in Pseudomonas aeruginosa)

In the opportunistic human pathogen Pseudomonas aeruginosa, a related compound, lyngbyoic acid, has been shown to inhibit the LasR receptor, a key regulator of virulence factor production. nih.gov Lyngbyoic acid was found to be more effective against the LasR receptor compared to other AHL receptors tested. mdpi.com While direct studies on this compound's effect on LasR are less detailed, the activity of its structural analog suggests a potential mechanism for virulence modulation in P. aeruginosa. nih.gov This interference with QS can lead to a reduction in the production of virulence factors such as pyocyanin (B1662382) and elastase. nih.gov

Modulation of Bacterial Gene Expression Related to Virulence Factors

This compound has demonstrated the ability to modulate the expression of genes associated with virulence in Pseudomonas aeruginosa. Specifically, it has been shown to reduce the production of pyocyanin and elastase (LasB) at both the protein and transcript levels in wild-type P. aeruginosa. nih.gov This inhibitory action is significant as these virulence factors play a crucial role in the pathogenesis of P. aeruginosa infections. mdpi.com

The regulatory network of virulence in P. aeruginosa is complex, involving multiple quorum-sensing (QS) systems such as las, rhl, and pqs. plos.orgdovepress.com The las system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as a signaling molecule, and the rhl system, which uses N-butanoyl-L-homoserine lactone (C4-HSL), are hierarchically organized, with the las system controlling the rhl system. nih.govplos.orgdovepress.com Virulence factors like elastase are primarily under the control of the lasIR system, while pyocyanin production is regulated by the rhlIR system. plos.org

Studies have shown that lyngbyoic acid, a related compound, significantly affects the LasR receptor, a key component of the las QS system. nih.gov This interaction leads to a downstream reduction in the expression of genes required for the biosynthesis of both pyocyanin and the LasB elastase. nih.gov In experiments with P. aeruginosa PAO1, lyngbyoic acid was observed to decrease pyocyanin production at both 6-hour and 20-hour timepoints, while LasB activity was reduced at the 6-hour mark. nih.gov Furthermore, at a concentration of 1 mM, lyngbyoic acid was found to significantly reduce the transcript levels of lasB and the pyocyanin biosynthetic gene phzG1. semanticscholar.org

The following table summarizes the effect of lyngbyoic acid on the production of key virulence factors in P. aeruginosa.

| Virulence Factor | Effect of Lyngbyoic Acid | Reference |

| Pyocyanin | Reduction in production | nih.govsemanticscholar.org |

| Elastase (LasB) | Reduction in production and activity | nih.govsemanticscholar.org |

| lasB gene transcript | Reduction in expression | nih.govsemanticscholar.org |

| phzG1 gene transcript | Reduction in expression | semanticscholar.org |

Direct Enzymatic Inhibition (e.g., LasB Elastase Activity)

Beyond its impact on gene expression, this compound and its analogs have been shown to directly inhibit the enzymatic activity of key virulence factors. A notable example is the inhibition of LasB elastase, a zinc-dependent metalloprotease secreted by P. aeruginosa. nih.govbmglabtech.comdovepress.com LasB is a major virulence factor that contributes to tissue damage and the chronicity of infections by degrading host proteins like elastin. bmglabtech.comdovepress.com

Research has demonstrated that lyngbyoic acid can directly inhibit purified LasB with a determined inhibition constant (Ki) of 5.4 µM. nih.gov This direct enzymatic inhibition is a distinct mechanism from the compound's ability to downregulate the expression of the lasB gene. The inhibitory activity is measured by observing the reduction in the cleavage of a specific substrate by the LasB enzyme in the presence of the inhibitor. nih.govmdpi.com

The ability of this compound to both suppress the production and directly inhibit the function of LasB highlights a dual-action mechanism against a critical P. aeruginosa virulence factor.

Anti-Biofilm Formation Mechanisms in Bacterial Systems (e.g., Pseudomonas aeruginosa Biofilms)

This compound and its derivatives have been identified as inhibitors of biofilm formation, a critical aspect of bacterial virulence and antibiotic resistance. mdpi.comfrontiersin.orgnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from host defenses and antimicrobial agents. nih.govnih.gov In P. aeruginosa, biofilm formation is a complex process regulated by quorum-sensing (QS) systems. nih.govmdpi.com

Lyngbyoic acid has been shown to exhibit anti-biofilm activity against P. aeruginosa. mdpi.com When treated with lyngbyoic acid at concentrations above 500 µM, a significant reduction in the biovolume of P. aeruginosa biofilms was observed. mdpi.com This effect is linked to the compound's ability to interfere with the QS systems that control biofilm development. mdpi.com By disrupting QS signaling, lyngbyoic acid can inhibit the coordinated gene expression required for the initial stages of biofilm attachment and maturation. mdpi.comnih.gov

The anti-biofilm activity of lyngbyoic acid is particularly associated with its potent inhibition of the LasR-based QS system. mdpi.com This system is known to regulate factors involved in the early establishment of P. aeruginosa biofilms. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Descriptors

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.org For this compound and its analogs, these studies have provided insights into the key structural features responsible for their effects on bacterial systems.

Influence of Absolute Stereochemistry on Biological Potency

The stereochemistry of natural products often plays a critical role in their biological activity. In the case of this compound, the absolute configuration at its stereocenters can significantly impact its potency. The absolute configuration of the naturally occurring lyngbyoic acid has been determined as (4R,6R). nih.gov

The configuration at the C-7 position of the this compound backbone is predicted to be 7'S in malyngamide analogs, based on the negative optical rotation of the isolated free this compound, which is consistent with the synthetic 7(S)-methoxytetradec-4(E)-enoic acid. nih.gov The determination of the absolute configuration of these molecules is essential for total synthesis and for developing more potent derivatives. researchgate.net

Role of Specific Functional Groups and Structural Motifs (e.g., C-terminal Amine, Cyclopropane (B1198618) Tag in Related Analogs)

Specific functional groups and structural motifs within this compound and its analogs are key determinants of their biological activity.

Free Carboxylic Acid: The presence of a free carboxylic acid is important for activity. For instance, the methyl ester of dodecanoic acid showed only a small inhibitory effect on a LasR-based reporter compared to the free acid form, indicating a preference for the free acid. nih.gov

Cyclopropane "Tag": The cyclopropane ring in lyngbyoic acid is functionally significant. nih.govnih.gov A comparison between lyngbyoic acid and dodecanoic acid (which lacks the cyclopropane) in P. aeruginosa showed that while lyngbyoic acid reduced pyocyanin and LasB production, dodecanoic acid actually increased their production. nih.gov This suggests the cyclopropane "tag" is crucial for the observed inhibitory activity and may confer resistance to β-oxidation. nih.govnih.gov

C-terminal Amine in Malyngamides: In the malyngamide class of compounds, which incorporate a this compound tail, the C-terminal amine portion is a site of significant structural diversity. researchgate.net This variability, linked through an amide bond to the this compound, contributes to the wide range of biological activities observed for malyngamides. researchgate.net SAR studies on related bifunctional peptides have shown that the C-terminus can act as a critical pharmacophore. nih.gov

Correlation of Chain Length Variations (C-12 to C-20) with Biological Activity

The length of the fatty acid chain in this compound and its analogs is another critical factor influencing their biological activity. Lyngbic acids with varying chain lengths, from C-12 to C-20, have been identified. mdpi.comresearchgate.netnie.edu.sg

Inhibition of Quorum Sensing: Studies comparing related fatty acids have shown a preference for longer alkyl chains for the inhibition of QS reporters. nih.gov For example, butyric acid (a C-4 fatty acid) was completely inactive in a LasR reporter assay, while dodecanoic acid (C-12) showed activity. nih.gov

Malyngamide Diversity: The majority of reported malyngamides contain a C-14 this compound chain. mdpi.comnie.edu.sg However, analogs with C-12, C-16, and C-20 chains have also been identified in different malyngamide variants, suggesting that chain length contributes to the structural and functional diversity of this class of compounds. mdpi.comnie.edu.sg For instance, malyngamides G, S, U-W, and Y contain the C-12 analog, while malyngamides D and E have the C-16 analog. nie.edu.sg Serinol-derived malyngamides feature the C-20 analog. nie.edu.sg

The following table summarizes the different chain lengths of this compound found in various malyngamide compounds.

| This compound Chain Length | Found in Malyngamide Examples | Reference |

| C-12 | Malyngamides G, S, U-W, Y | nie.edu.sg |

| C-14 | Majority of reported malyngamides | mdpi.comnie.edu.sg |

| C-16 | Malyngamides D, E | nie.edu.sg |

| C-20 | Serinol-derived malyngamides | nie.edu.sg |

This compound, a fatty acid compound primarily isolated from marine cyanobacteria, has been the subject of various in vitro and non-human studies to determine its biological activities and molecular targets. ontosight.ai Research indicates that its effects are multifaceted, ranging from the disruption of microbial communication to the inhibition of essential enzymes and interaction with cellular membranes. acs.orgnih.gov Derivatives of this compound have also been shown to modulate the function of critical proteins such as ion channels. nih.gov

Modulation of Cellular Signaling Pathways and Receptors

In vitro studies have identified this compound and its structural analogs as modulators of bacterial quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. nih.govnih.gov This mechanism is crucial for various bacterial behaviors, including virulence and biofilm formation.

This compound has been shown to interfere with the CqsS-mediated signaling pathway, which is involved in quorum sensing in Vibrio harveyi. acs.org A structurally related compound, lyngbyoic acid, has been studied more extensively for its quorum-sensing inhibitory properties. Research on Pseudomonas aeruginosa demonstrated that lyngbyoic acid most strongly affects the LasR receptor, a key transcriptional regulator in the AHL quorum-sensing hierarchy. nih.govmdpi.com By targeting the LasR receptor, lyngbyoic acid can reduce the expression of QS-regulated virulence factors. nih.govnie.edu.sg Specifically, it has been shown to decrease the production of pyocyanin and the elastase LasB at both the protein and transcript levels in wild-type P. aeruginosa. nih.govmdpi.com

The ability of these fatty acids to interfere with bacterial signaling highlights their ecological role as defensive allelochemicals that target competing microbes. nie.edu.sg

Table 1: Modulation of Signaling Pathways by this compound and Related Compounds

| Compound | Target Pathway/Receptor | Affected Organism (in vitro) | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | CqsS-mediated signaling | Vibrio harveyi | Interference with quorum sensing pathway | acs.org |

| Lyngbyoic acid | LasR receptor | Pseudomonas aeruginosa | Inhibition of QS-regulated gene expression; reduction of pyocyanin and LasB elastase production | nih.govmdpi.com |

Interactions with Biological Membranes and Microorganism Survival

This compound exhibits significant antimicrobial and antifungal activities, which are attributed to its interactions with biological membranes and the subsequent impact on microorganism survival. ontosight.aimdpi.com As a fatty acid, its chemical structure allows it to influence the integrity and function of cell membranes. ontosight.ainih.gov Environmental pH can influence the interaction of fatty acids with lipid membranes, which may be a factor in their biological activity. doi.org The survival of microorganisms is critically dependent on maintaining pH homeostasis and membrane integrity; severe acid stress or other membrane-disrupting events can lead to protein and DNA damage and ultimately cell death. d-nb.inforesearchgate.net

In vitro assays have demonstrated the efficacy of this compound against a range of microorganisms. It has been reported to inhibit the growth of the human pathogen Mycobacterium tuberculosis H37Rv, showing 65% inhibition at a concentration of 12.5 μg/mL. mdpi.comnih.govresearchgate.net It also displays activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.commdpi.com

Furthermore, this compound has potent antifungal properties. Studies have shown that it can completely inhibit the growth of several species of saprophytic marine fungi, including Fusarium sp., Lindra thalassiae, and Dendryphiella salina. acs.orgmdpi.com This broad-spectrum activity underscores its potential role as a chemical defense molecule for its source organism, the marine cyanobacterium Lyngbya. researchgate.netescholarship.org

Table 2: Antimicrobial Activity of this compound (in vitro)

| Target Organism | Organism Type | Observed Effect | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | Bacteria | 65% inhibition at 12.5 μg/mL | mdpi.comnih.govresearchgate.net |

| Staphylococcus aureus | Bacteria | Antimicrobial activity | mdpi.commdpi.com |

| Bacillus subtilis | Bacteria | Antimicrobial activity | mdpi.commdpi.com |

| Fusarium sp. | Fungus | Complete growth inhibition | acs.orgmdpi.com |

| Lindra thalassiae | Fungus | Complete growth inhibition | acs.orgmdpi.com |

| Dendryphiella salina | Fungus | Complete growth inhibition | acs.orgmdpi.com |

Inhibition of Ion Channels (e.g., Voltage-Gated Sodium Channels by Hermitamides)

While direct action of this compound on ion channels is not extensively documented, its derivatives, the hermitamides, are recognized as potent ion channel modulators. acs.orgnih.gov Hermitamides A and B are lipopeptides isolated from the marine cyanobacterium Lyngbya majuscula and incorporate a this compound-derived moiety in their structure. nih.govmdpi.com

Research has focused on their activity as blockers of human voltage-gated sodium channels (hNaV), which are critical for the initiation and propagation of action potentials in excitable cells. nih.govnih.gov The structural similarity of hermitamides to another class of sodium channel blockers, the jamaicamides, led to the hypothesis that they also target hNaV channels. nih.gov

In vitro studies have confirmed this hypothesis. Electrophysiological assays demonstrated that hermitamides A and B are potent blockers of the hNaV1.2 voltage-gated sodium channel. nih.gov Further experiments showed that these compounds can displace [3H]-batrachotoxin (BTX), a well-known sodium channel activator, from its binding site on the channel. nih.gov This competitive displacement suggests that the hermitamides interact directly with the BTX-binding site on the hNaV channel, thereby inhibiting its function. nih.gov Another cyanobacterial metabolite, palmyrolide A, has also been reported to block sodium channels, suggesting this is a recurring mechanism for this class of natural products. mdpi.com

Table 3: Ion Channel Activity of this compound Derivatives (in vitro)

| Compound | Compound Class | Molecular Target | Observed Effect | Reference |

|---|---|---|---|---|

| Hermitamide A | Lipopeptide | Human voltage-gated sodium channel (hNaV1.2) | Potent channel blocker; displaces [3H]-BTX binding | acs.orgnih.gov |

| Hermitamide B | Lipopeptide | Human voltage-gated sodium channel (hNaV1.2) | Potent channel blocker; displaces [3H]-BTX binding | acs.orgnih.gov |

| Palmyrolide A | Polyketide | Sodium channels in cerebrocortical neurons | Moderate inhibitor of calcium influx via sodium channel blockade | mdpi.com |

Mentioned Compounds

Analytical Chemistry Methodologies for Research Applications

Extraction and Isolation Techniques from Complex Biological and Environmental Matrices

The initial step in studying Lyngbic acid involves its extraction and isolation from its natural source, primarily marine cyanobacteria such as those from the genus Lyngbya. nih.govnie.edu.sg The process is designed to separate the lipid-soluble compounds, including this compound, from the complex biological matrix.

The typical workflow begins with the exhaustive extraction of the lyophilized or wet cyanobacterial biomass using a mixture of organic solvents. nie.edu.sgacs.org A common solvent system employed is a 2:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). nie.edu.sgacs.org This mixture effectively lyses cells and solubilizes a broad range of metabolites.

Following the initial extraction, the crude organic extract undergoes a series of liquid-liquid partitioning steps to separate compounds based on their polarity. For instance, the extract can be partitioned between hexanes and an 80% aqueous methanol solution. nih.gov This step separates the highly non-polar lipids (which partition into the hexane (B92381) layer) from the semi-polar and polar compounds that remain in the aqueous methanol fraction. This aqueous methanol fraction is often further partitioned using n-butanol and water, where compounds like this compound concentrate in the n-butanol layer. nih.gov

The resulting enriched extract is then typically subjected to column chromatography for further fractionation. Vacuum liquid chromatography (VLC) or traditional silica (B1680970) gel chromatography are common first-pass purification techniques. nih.govacs.org In this step, the extract is applied to a silica gel column and eluted with a stepwise gradient of solvents with increasing polarity (e.g., from hexanes to ethyl acetate (B1210297) to methanol). nih.govacs.org Fractions are collected and analyzed, often by proton NMR or thin-layer chromatography, to identify those containing the fatty acids of interest for further purification. nih.gov

Chromatographic Separation Techniques for Compound Purification and Quantification

Chromatography is the cornerstone of both purifying this compound to homogeneity and quantifying its presence in complex mixtures. Different chromatographic techniques are employed depending on the objective of the analysis.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final purification of this compound from fractionated extracts. nih.gov Semi-preparative, reversed-phase HPLC (RP-HPLC) is particularly effective. This method separates molecules based on their hydrophobicity. In RP-HPLC, this compound is passed through a column packed with a non-polar stationary phase (like C18 or ODS) and eluted with a polar mobile phase. nih.gov

Researchers have successfully used linear gradients of solvents, such as methanol-water or acetonitrile-water (often with a small amount of acid like formic acid to ensure the carboxylic acid is protonated), to elute and isolate pure this compound. nih.gov The eluting compound is monitored using a UV detector, typically at wavelengths of 220 and 240 nm, where the carboxylic acid and any conjugated systems absorb light. nih.gov The fraction corresponding to the this compound peak is collected for structural elucidation and bioassays. nih.gov

| Parameter | Method 1 | Method 2 | Reference |

| Column | Phenomenex Ultracarb 5u ODS (250 x 10 mm) | Phenomenex Synergi Hydro (250 x 10 mm) | nih.gov |

| Mobile Phase | Methanol (MeOH) / Water (H₂O) linear gradient | Acetonitrile (ACN) / 0.1% Formic Acid (HCOOH) linear gradient | nih.gov |

| Gradient | 60-100% MeOH over 50 min | 40-100% ACN over 20 min | nih.gov |

| Flow Rate | 2.0 mL/min | 2.0 mL/min | nih.gov |

| Detection | UV at 220 and 240 nm | UV at 220 and 240 nm | nih.gov |

| Retention Time (tR) | 49.0 min | 24.2 min | nih.gov |

Gas Chromatography (GC) is a powerful technique for the quantitative analysis of fatty acids. However, due to the low volatility of free fatty acids, a derivatization step is typically required before analysis. ukm.my This involves converting the carboxylic acid group of this compound into a more volatile ester, most commonly a fatty acid methyl ester (FAME). researchgate.net This chemical modification is often achieved by heating the sample with an acid catalyst, such as methanolic HCl or boron trifluoride in methanol. researchgate.netnih.gov

Once derivatized, the FAME mixture is injected into the GC, where it is vaporized and separated on a capillary column. nih.govnih.gov For methoxy (B1213986) fatty acids like this compound, the resulting methoxy fatty acid methyl esters can be analyzed by GC coupled with mass spectrometry (GC-MS). nih.gov The mass spectrometer fragments the eluting compounds, producing characteristic ions that allow for the identification and quantification of specific positional isomers. nih.govnih.gov

Mixed-mode liquid chromatography offers a versatile approach for the analysis of complex samples containing compounds with a wide range of polarities, such as organic acids in biological extracts. chromatographyonline.com This technique utilizes stationary phases that possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities. thermofisher.com

For an organic acid like this compound, a mixed-mode reversed-phase/anion-exchange column (like the Waters Atlantis Premier BEH C18 AX) provides unique separation capabilities. By adjusting the pH and ionic strength of the mobile phase, the retention mechanism can be controlled. thermofisher.com At a low pH (below the pKa of the carboxylic acid), the compound is neutral, and retention is primarily driven by hydrophobic interactions with the C18 ligands (reversed-phase mode). As the pH increases, the carboxylic acid becomes deprotonated (negatively charged), and retention is influenced by electrostatic interactions with the positively charged anion-exchange groups on the stationary phase. This dual retention mechanism allows for enhanced separation of various fatty acids and other organic acids from complex matrices in a single chromatographic run. chromatographyonline.com

Gas Chromatography (GC)

Advanced Detection and Quantification Methods

Sensitive and specific detection methods are crucial for identifying and quantifying this compound, especially when present at low concentrations in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the premier analytical tool for the sensitive and selective detection of this compound. nih.govnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

For the analysis of fatty acids, electrospray ionization (ESI) in the negative ion mode is commonly employed. nih.gov In this mode, the this compound molecule is deprotonated, and the mass spectrometer detects the corresponding [M-H]⁻ ion. High-resolution mass spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of the compound. nih.gov

For precise quantification, tandem mass spectrometry (MS/MS) is used, often in a mode called Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, the first mass spectrometer selects the [M-H]⁻ ion of this compound (the precursor ion). This ion is then fragmented, and the second mass spectrometer monitors for a specific, characteristic fragment ion (the product ion). This monitoring of a specific precursor-to-product transition is highly selective and minimizes interference from other co-eluting compounds in the matrix, leading to accurate and sensitive quantification, often into the nanomolar range. nih.gov To enhance accuracy, a known amount of a deuterated version of the analyte is often added to the sample as an internal standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Connectivity and Chemical Shift Assignments

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique frequently employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including fatty acids like this compound. thermofisher.com The process involves a gas chromatograph that vaporizes the sample and separates its components based on their boiling points and polarity as they pass through a capillary column. thermofisher.com Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. thermofisher.com

In the context of this compound, which is a methoxy fatty acid, GC-MS analysis is used to confirm its identity and structure, particularly when isolated from natural sources like the marine cyanobacterium Lyngbya majuscula. nih.govresearchgate.net The technique can differentiate this compound from other fatty acids present in a complex mixture. zoores.ac.cnresearchgate.net For instance, GC-MS has been instrumental in identifying various analogues of this compound with different chain lengths (C-12 to C-20) that form the malyngamide class of compounds. mdpi.comresearchgate.net

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Description | Typical Conditions for Fatty Acid Analysis |

|---|---|---|

| Column Type | The stationary phase within the column determines the separation characteristics. | A polar "Carbowax" type column is often recommended for routine fatty acid analysis. For GC-MS, columns with low bleed characteristics are preferred. aocs.org |

| Carrier Gas | An inert gas that moves the sample through the column. | Helium, Hydrogen, or Nitrogen. thermofisher.com |

| Injection Mode | The method by which the sample is introduced into the GC. | Split/Splitless injection. |

| Temperature Program | The oven temperature is programmed to increase over time to elute compounds with different boiling points. | Initial temperature around 50-100°C, ramping up to 250-300°C. |

| Ionization Method | The technique used to create ions in the mass spectrometer. | Electron Ionization (EI) is most common for generating characteristic fragmentation patterns. thermofisher.com |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Quadrupole, Ion Trap, or Time-of-Flight (ToF) analyzers are commonly used. thermofisher.com |

Challenges in Trace-Level Analysis of Organic Acids (e.g., Polarity, Hydrophilicity, Matrix Interference, Sensitivity, Selectivity)

The analysis of organic acids, including this compound, at trace levels presents several analytical challenges. These difficulties stem from the inherent chemical properties of the acids and the complexity of the matrices in which they are often found. researchgate.net

Polarity and Hydrophilicity: Organic acids are polar and hydrophilic compounds. This characteristic makes their retention on standard reversed-phase C18 chromatography columns difficult, as these columns are designed to separate compounds based on hydrophobicity. shimadzu.com Specialized columns or techniques like ion-exchange chromatography or ion-exclusion chromatography are often required for effective separation. shimadzu.com The high polarity also makes efficient extraction from aqueous samples a significant challenge. researchgate.net

Matrix Interference: Biological and environmental samples are typically complex mixtures containing numerous compounds. researchgate.net During analysis, these other matrix components can co-elute with the target organic acids, causing interference. This interference can mask the signal of the target analyte, leading to inaccurate quantification or false-negative results. For example, in the analysis of organic acids in wine or fruit juices, the complex matrix can significantly impact the reliability of detection by UV-Vis, necessitating the use of more selective detectors like mass spectrometers.

Sensitivity: Achieving low detection limits is crucial for trace-level analysis. However, the concentration of specific organic acids in samples can be extremely low, often in the parts-per-trillion (ppt) range. entegris.com Traditional analytical instruments may lack the required sensitivity to detect such low concentrations. researchgate.net While techniques like using sample traps can preconcentrate the analytes, issues like evaporative losses can compromise the sample and decrease detection capability. entegris.com

Selectivity: Selectivity is the ability of an analytical method to distinguish and quantify the target analyte in the presence of other components in the sample. Due to the structural similarity among different organic acids and the complexity of the sample matrix, achieving high selectivity can be difficult. shimadzu.com The use of mass spectrometry as a detector, particularly in modes like Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) with triple quadrupole instruments, greatly enhances selectivity compared to less specific detectors like UV or conductivity detectors. thermofisher.com High-resolution mass spectrometry (HRAM) further improves selectivity and allows for confident identification of unknown compounds. thermofisher.com

Table 2: Summary of Challenges and Mitigation Strategies in Organic Acid Analysis

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Polarity/Hydrophilicity | Difficulty in retaining and separating polar organic acids on traditional reversed-phase columns. shimadzu.com | Use of specialized columns (ion-exchange, ion-exclusion), derivatization to increase hydrophobicity. jfda-online.comshimadzu.com |

| Matrix Interference | Co-eluting compounds from the sample matrix obscure the analyte signal. researchgate.net | Advanced sample preparation and clean-up steps, use of highly selective detectors like tandem mass spectrometry (MS/MS). thermofisher.com |

| Sensitivity | The concentration of the target organic acid is below the detection limit of the instrument. researchgate.netentegris.com | Sample preconcentration techniques, use of highly sensitive detectors (e.g., triple quadrupole or HRAM MS). thermofisher.comentegris.com |

| Selectivity | Inability to differentiate the target analyte from other structurally similar compounds. shimadzu.com | High-resolution chromatography, use of selective MS detection modes (SIM, SRM). thermofisher.com |

Future Directions in Lyngbic Acid Research

Exploration of Undiscovered Biosynthetic Pathways and Enabling Enzyme Discovery

The biosynthesis of lyngbic acid is believed to be carried out by complex enzyme systems known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). researchgate.netresearchgate.net Future research will focus on fully elucidating these intricate pathways. A key area of investigation is the identification of the specific genes within the biosynthetic gene clusters (BGCs) that code for the enzymes responsible for creating this compound's unique chemical features. While the general machinery is thought to involve PKS/NRPS, the precise enzymes that catalyze specific steps, such as the introduction of methoxy (B1213986) groups or the formation of its characteristic structural elements, are not entirely understood. researchgate.netresearchgate.net

Genome mining of marine cyanobacteria, such as Okeania and Lyngbya species, using bioinformatic tools like antiSMASH, will be instrumental in identifying novel BGCs. oup.comoup.comresearchgate.net This approach could reveal previously unknown enzymatic reactions and novel enzyme families. For instance, the discovery of ketoreductase domains with altered functions has been shown to be critical in the formation of related marine natural products, suggesting that similar unique enzymes may be involved in this compound synthesis. researchgate.net Uncovering these enzymes and their mechanisms will not only deepen our understanding of natural product biosynthesis but also provide new biocatalysts for synthetic chemistry. The study of the evolution of these PKS pathways in cyanobacteria suggests an ancient origin and a complex history of gene duplication and loss, which has contributed to the vast diversity of metabolites produced by these organisms. researchgate.netoup.comoup.comnih.gov

Rational Design and De Novo Synthesis of Novel Analogs with Enhanced Specificity and Potency

The chemical synthesis of this compound and its analogs is a significant area of future research. The total synthesis of this compound is not only a chemical challenge but also provides a platform for creating novel derivatives. researchgate.net The goal of this research is to produce analogs with improved properties, such as greater stability, enhanced biological activity, and higher specificity for their molecular targets. researchgate.net

Structure-activity relationship (SAR) studies are central to the rational design of these new molecules. oup.comnih.gov By systematically modifying different parts of the this compound structure, researchers can identify the key chemical features responsible for its biological effects. For example, the cyclopropane (B1198618) ring found in the related lyngbyoic acid has been shown to be functionally important, and similar unique structural motifs in this compound are prime targets for modification. nih.gov The development of synthetic analogs of other natural products has demonstrated that even small changes can lead to significant improvements in potency and selectivity. oup.com This approach will be vital for developing this compound-based compounds for potential therapeutic applications, such as novel anti-infective agents.

Deeper Elucidation of Complex Molecular Mechanisms in Diverse Biological Systems

A key future direction will be to use global gene expression profiling techniques, such as transcriptomics (RNA-Seq), to understand the full spectrum of genes and pathways affected by this compound in bacteria. nih.govmdpi.comnih.govfrontiersin.orgbiorxiv.org This will help to identify not only the direct targets of the compound but also the downstream cellular responses. Further investigation is needed to clarify its precise binding interactions and whether it has a dual mechanism of action, as has been suggested for the related compound, lyngbyoic acid. mdpi.com Understanding these complex molecular interactions is crucial for explaining its ability to inhibit the production of virulence factors and biofilm formation in pathogenic bacteria. mdpi.comnie.edu.sg

Development of Advanced Analytical Techniques for Environmental and Biological Monitoring of Metabolites

To fully understand the roles and applications of this compound, the development of advanced analytical methods for its detection and quantification is essential. Current methods for characterizing lipopeptides like this compound include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS). researchgate.netfrontiersin.orgfrontiersin.org Future efforts will focus on enhancing the sensitivity, specificity, and throughput of these techniques.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the structural identification and quantification of lipopeptides in complex environmental and biological samples. frontiersin.orgfrontiersin.org The development of targeted and suspect screening approaches using extensive databases of cyanobacterial metabolites will improve our ability to monitor this compound and its co-metabolites in aquatic environments. acs.orgmdpi.com Furthermore, the creation of novel biosensors could provide rapid and sensitive detection of this compound based on its biological activity, such as its QS inhibitory effects. nih.govmdpi.com These advanced analytical tools will be critical for monitoring cyanobacterial blooms, assessing environmental exposure, and understanding the fate of these compounds in ecosystems. researchgate.netmdpi.comnih.govmdpi.com

Investigation of Broader Ecological and Evolutionary Significance in Microbial Communities

This compound is produced by marine cyanobacteria and likely plays a significant role in shaping microbial communities. mdpi.comnsf.gov Its ability to interfere with the communication systems of competing bacteria suggests that it functions as an allelochemical, a chemical used for defense or competition. mdpi.comnie.edu.sg Future research will explore the broader ecological implications of this activity, particularly in the context of microbial mats and symbiotic relationships. esf.orgmdpi.com For example, this compound has been found in high abundance in the microbial consortium responsible for Black Band Disease in corals, where it may influence the virulence of pathogenic bacteria. mdpi.comresearchgate.netdntb.gov.ua

Understanding the evolutionary pressures that led to the development of this compound biosynthesis in cyanobacteria is another key research area. The genes for producing such secondary metabolites are thought to have evolved through a long process of gene duplication, horizontal gene transfer, and natural selection. researchgate.netoup.comoup.comnih.govpnas.org The production of this compound likely provides a selective advantage to the cyanobacterium, for instance, by inhibiting the growth of competing microbes or preventing fouling of its surfaces. mdpi.com Investigating the distribution and expression of this compound biosynthetic genes in different cyanobacterial populations and environments will provide insights into its evolutionary history and its importance for the fitness and survival of its producers.

Q & A

Q. Methodological Focus

- Triplicate extractions : Conduct ≥3 independent replicates to calculate mean yield ± SD.

- Calibration curves : Use purified this compound standards to quantify concentrations via HPLC or GC-MS .

- Error analysis : Report relative uncertainty in mass measurements (e.g., ±0.1 mg) and solvent volumes (±1%) to identify variance sources .

How do this compound derivatives exhibit species-specific bioactivity?

Advanced Mechanistic Focus

this compound’s bioactivity (e.g., cytotoxicity, anti-inflammatory effects) depends on:

- Chain length : C-12 and C-14 derivatives show distinct interactions with cellular targets like myosin or kinases .

- Stereochemistry : 7S configuration (confirmed via synthesis) enhances binding affinity to lipid bilayers .

- Assay design : Use in vitro models (e.g., cancer cell lines) with positive/negative controls to differentiate this compound-specific effects from matrix interference .

What strategies mitigate co-elution of this compound with structurally analogous metabolites?

Q. Chromatographic Optimization

- HPLC-DAD/MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate this compound (RT ~12 min) from fatty acids .

- Prep-TLC : Use silica GF254 plates with 10% H₂SO₄ visualization to confirm purity before NMR analysis .

- LC-MS/MS : Apply MRM transitions (e.g., m/z 257 → 153) to distinguish this compound from isomers .

How can researchers validate this compound’s role in mixed microbial biosynthetic pathways?

Q. Advanced Interdisciplinary Focus

- Isotopic labeling : Feed ¹³C-acetate to cyanobacteria and track incorporation into this compound via NMR .

- Gene cluster analysis : Compare Moorea genomes to identify polyketide synthase (PKS) homologs linked to this compound biosynthesis .

- Knockout mutants : CRISPR-Cas9 disruption of candidate PKS genes to observe this compound depletion .

What ethical guidelines apply to ecological sampling of this compound-producing cyanobacteria?